molecular formula C19H26N2O2 B2665159 N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361703-47-9

N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2665159
CAS RN: 2361703-47-9
M. Wt: 314.429
InChI Key: WBXRXJNPWUSAEZ-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as URB597, is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids are known to regulate pain, mood, and appetite, among other physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids are known to regulate pain, mood, and appetite, among other physiological functions. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. Additionally, this compound has been extensively studied in preclinical models, providing a wealth of data for researchers. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in preclinical models, suggesting that it may be a useful tool in addiction treatment. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in preclinical models, which may make it a promising candidate for further study. Finally, this compound may have potential as a tool for studying the endocannabinoid system and its role in various physiological functions.

Synthesis Methods

N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 4-piperidone with 3-methylbenzylmagnesium chloride, followed by acylation with propionyl chloride and then enoylation with acetic anhydride. The final product is obtained by reacting the enoyl intermediate with 4-aminobenzoic acid.

Scientific Research Applications

N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic benefits in various fields of research. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical models. Additionally, this compound has been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(3-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-17(22)21-11-9-15(10-12-21)18(23)20-19(3,4)16-8-6-7-14(2)13-16/h5-8,13,15H,1,9-12H2,2-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXRXJNPWUSAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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